1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid typically involves multi-step processes. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted aldehydes can be reacted with pyrrole derivatives in the presence of catalysts like potassium hydroxide in methanol at elevated temperatures . Industrial production methods may involve optimized versions of these laboratory-scale reactions to ensure higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration. This inhibition occurs through the binding of the compound to the receptor’s active site, preventing the activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid can be compared with other heterocyclic compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid groups, making it less versatile in certain chemical reactions.
1H-Pyrrolo[3,4-c]pyridine: Features a different ring fusion pattern, leading to distinct biological activities and chemical properties.
7-Azaindole: Similar in structure but differs in the position of nitrogen atoms, affecting its reactivity and applications.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-10-7-4(5)1-2-6(11-7)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYPKFBTFHFYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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